molecular formula C14H12N6OS B13896361 1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea

1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea

Cat. No.: B13896361
M. Wt: 312.35 g/mol
InChI Key: IBKFMDVTTQENLC-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-methylpyrimidine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a haloketone.

    Coupling Reaction: The pyrimidine and thiazole rings are then coupled through a urea linkage, typically using a reagent such as phosgene or a suitable isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and thiazole rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl)urea: Lacks the thiazole ring.

    1-(4-Methylpyrimidin-2-yl)-3-(2-thiazol-4-yl)urea: Lacks the pyridine ring.

    1-(2-Pyridin-4-yl-1,3-thiazol-4-yl)urea: Lacks the pyrimidine ring.

Uniqueness

1-(4-Methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea is unique due to the presence of both pyrimidine and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H12N6OS

Molecular Weight

312.35 g/mol

IUPAC Name

1-(4-methylpyrimidin-2-yl)-3-(2-pyridin-4-yl-1,3-thiazol-4-yl)urea

InChI

InChI=1S/C14H12N6OS/c1-9-2-7-16-13(17-9)20-14(21)19-11-8-22-12(18-11)10-3-5-15-6-4-10/h2-8H,1H3,(H2,16,17,19,20,21)

InChI Key

IBKFMDVTTQENLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CSC(=N2)C3=CC=NC=C3

Origin of Product

United States

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